The synthesis of Jaspamide K typically involves several key steps, including:
Recent advancements in synthetic methodologies have included the use of solid-phase synthesis and innovative coupling strategies to improve yields and reduce complexity during the synthesis process. Techniques such as ring-closing metathesis (RCM) have also been explored for creating the cyclic backbone of jaspamide derivatives .
The molecular structure of Jaspamide K features a complex arrangement that includes multiple chiral centers, contributing to its unique biological properties. The compound can be represented by its molecular formula, which typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
The structural elucidation often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the connectivity and spatial arrangement of atoms within the molecule. For instance, NMR data can reveal critical information about chemical shifts corresponding to different functional groups within Jaspamide K .
Jaspamide K can undergo various chemical reactions that may modify its structure or enhance its biological activity. Key reactions include:
The reaction conditions, such as temperature, solvent choice, and catalysts used, are critical for optimizing yields and purity during synthetic processes. For example, specific conditions for macrolactonization can significantly influence the success rate of forming Jaspamide K from its linear precursors .
The mechanism of action for Jaspamide K involves interactions with cellular targets that lead to significant biological effects, particularly in cancer cells. It is believed to disrupt cellular processes such as:
Studies have shown that Jaspamide K exhibits potent cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations required for half-maximal inhibition of cell proliferation .
Jaspamide K typically appears as a solid at room temperature and may exhibit varying solubility in organic solvents depending on its structural modifications. Its melting point and other physical characteristics can vary based on purity and specific analogs synthesized.
The chemical properties include stability under different pH conditions and susceptibility to hydrolysis. Understanding these properties is crucial for developing formulations that maintain efficacy while minimizing degradation during storage .
Jaspamide K has several applications in scientific research:
Cyclodepsipeptides like jaspamide K originate from complex symbiotic partnerships within marine sponges (Porifera), particularly high-microbial-abundance (HMA) species. Sponges such as Jaspis splendens host dense, phylogenetically diverse microbial communities that constitute up to 60% of their biomass [6]. These symbionts—spanning Proteobacteria, Acidobacteriota, and Chloroflexi—function as metabolic powerhouses, biosynthesizing defensive secondary metabolites that protect the sessile host from predation, fouling, and infection [1] [6]. The jaspamide family, including jaspamide K, arises from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway embedded within these microbial consortia. This division of labor enables the holobiont to maintain chemical defenses while the sponge provides symbionts with a nutrient-rich habitat [6] [9].
Table 1: Microbial Communities in Sponge Holobionts
Sponge Type | Microbial Abundance (cells/g tissue) | Dominant Microbial Phyla | Role in Cyclodepsipeptide Biosynthesis |
---|---|---|---|
High-Microbial-Abundance (HMA) | 10⁸–10¹⁰ | Proteobacteria, Acidobacteriota, Chloroflexi | Host diverse PKS-NRPS pathways; produce complex metabolites (e.g., jaspamides) |
Low-Microbial-Abundance (LMA) | 10⁵–10⁶ | Minimal microbial diversity | Limited secondary metabolism; rely on chemical uptake from environment |
Metagenomic sequencing of sponge microbiomes has revolutionized the identification of jaspamide K’s biosynthetic machinery. Hybrid PKS-NRPS gene clusters—typically fragmented in short-read assemblies—are resolved via long-read sequencing and binning, revealing multi-modular enzymatic assembly lines [1]. In Mycale hentscheli, a sponge taxonomically related to Jaspis, such approaches linked pateamine and mycalamide biosynthesis to discrete bacterial symbionts, each harboring specialized trans-acyltransferase (trans-AT) PKS domains [1]. Similarly, jaspamide K production likely involves:
Conserved biosynthetic "cores" exist across sponge microbiomes: 6% of biosynthetic gene cluster families (GCFs) are shared among HMA sponges, including NRPS-centric pathways predicted to yield jaspamide-like metabolites [9]. Acidobacteriota and Chloroflexi symbionts are enriched in these GCFs, implicating them as key jaspamide producers [9].
Table 2: Key Enzymatic Domains in Jaspamide K PKS-NRPS Hybrid Systems
Domain Type | Function | Genomic Features | Frequency in Sponge Metagenomes |
---|---|---|---|
Adenylation (A) | Activates amino acid substrates | Substrate specificity codes variable; divergent from bacterial homologs | High (>80% of sponge NRPS clusters) |
Ketosynthase (KS) | Condenses polyketide chains | trans-AT type; non-canonical domain architecture | Moderate (40–60%) |
Halogenase (Hal) | Brominates tryptophan moieties | Fe²⁺/α-ketoglutarate-dependent; fused to carrier proteins | Low (<20%), but conserved in jasplakinolide-like pathways |
Thioesterase (TE) | Macrocyclization/release | C-terminal domain; nucleophilic serine | Ubiquitous |
Jaspamide K structural diversity correlates strongly with geographic location, reflecting adaptive responses of sponge microbiomes to local ecological pressures. Jaspis splendens from Indonesian waters (Kalimantan) yields jaspamide K alongside jaspamides Q and R, characterized by debromination or modified alkyl chains [2]. In contrast, Fijian J. splendens chemotypes produce jasplakinolide V—a C-18 methylated analogue—indicating latitude- or depth-dependent shifts in PKS module specificity [5] [8]. Three drivers underpin this variation:
Table 3: Biogeographic Variation in Jaspamide Congeners
Sponge Source | Location | Jaspamide Congeners | Key Structural Differences |
---|---|---|---|
Jaspis splendens | Kalimantan, Indonesia | Jaspamide K, Q, R | Q/R: Debromination at Trp; modified β-tyrosine alkylation |
Jaspis splendens | Fiji | Jasplakinolide V, B, E | V: Methylation at C-18; unsaturated polyketide chain |
Jaspis cf. johnstoni | Palau | Jaspamide (standard) | Canonical bromotryptophan, β-tyrosine |
Halogenation—particularly tryptophan bromination—is a hallmark of jaspamide K’s bioactivity. Evolutionary pressures select for this modification through three key mechanisms:
Metagenomic studies reveal halogenase genes are enriched in sponge-specific symbiont lineages (e.g., Entotheonella), suggesting vertical transmission and co-evolution with the host [9]. This conservation underscores halogenation’s role in ecological fitness.
Table 4: Impact of Halogenation on Jaspamide Bioactivity
Halogenation Pattern | Compound | Actin-Binding IC₅₀ (μM) | Cytotoxicity (GI₅₀, μM) |
---|---|---|---|
6-Bromotryptophan | Jaspamide K | 0.04 | 0.07–0.14 |
Debromotryptophan | Jaspamide Q | 0.28 | >1.0 |
Chlorotryptophan | Chondramide D | 0.02 | 0.03 |
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